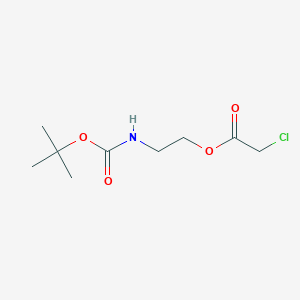

2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate

Description

2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate is a specialized ester derivative combining a 2-chloroacetate moiety with a tert-butoxycarbonyl (Boc)-protected aminoethyl group. This compound is primarily utilized in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group serves as a temporary protective group for amines. The chloroacetate group enables further functionalization, such as nucleophilic substitution or coupling reactions.

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 2-chloroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-4-5-14-7(12)6-10/h4-6H2,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFDKCPWOFDXKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate typically involves the reaction of 2-chloroacetic acid with 2-(t-butoxycarbonylamino)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

Nucleophilic substitution: The major products are substituted amines or thiols.

Hydrolysis: The major products are 2-(t-butoxycarbonylamino)ethanol and 2-chloroacetic acid.

Scientific Research Applications

2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate is used in various scientific research applications, including:

Organic synthesis: It serves as a building block for the synthesis of more complex molecules.

Drug discovery: It is used in the development of new pharmaceuticals due to its ability to form stable intermediates.

Biological research: It is employed in the study of enzyme mechanisms and protein modifications.

Industrial applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate involves its ability to undergo nucleophilic substitution reactions. The chlorine atom is a good leaving group, allowing the compound to react with various nucleophiles. This property makes it useful in the synthesis of a wide range of chemical compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate with structurally related chloroacetate esters, focusing on synthesis, reactivity, and applications:

Key Comparative Insights:

Functional Group Influence: The Boc-aminoethyl group in the target compound provides unique advantages in multi-step syntheses, enabling selective deprotection under acidic conditions (e.g., TFA), unlike ethyl or methyl esters, which lack protective groups . Phenoxy or thioether substituents (e.g., in ethyl 2-(4-chlorophenoxy)acetate or ethyl 2-[(aryl)thio]acetate) enhance electrophilicity, facilitating nucleophilic substitutions for heterocycle formation .

Synthetic Efficiency :

- Microwave-assisted methods (e.g., for triazole-thioethers) improve yields (up to 85%) and reduce reaction times compared to conventional heating . Similar optimization could benefit the synthesis of Boc-protected derivatives.

- Methyl 2-chloroacetate exhibits lower steric hindrance, enabling higher reactivity in SN2 reactions (e.g., triazine-diamine synthesis, 14% yield) .

Applications: Antifungal Activity: Ethyl 2-(4-chlorophenoxy)acetate derivatives show moderate antifungal activity, attributed to the triazole-thioether moiety . The Boc-protected compound may offer enhanced bioavailability due to its amine-protecting group. Drug Intermediates: Chloroacetate esters with complex substituents (e.g., azo or nitro groups) are used in pesticides or dyes, whereas Boc-protected derivatives are tailored for pharmaceuticals .

Research Findings and Data Tables

Table 1: Yield Comparison of Chloroacetate Derivatives

Table 2: Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is . It features a chloroacetate moiety that is known for its reactivity and ability to interact with various biological targets.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins, particularly enzymes. This interaction can lead to inhibition or modulation of enzymatic activity, which is crucial for various cellular processes. The t-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, facilitating its interaction with biological systems.

Antimicrobial Activity

Research indicates that derivatives of chloroacetate compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli by disrupting cell wall synthesis or function.

Anticancer Properties

Chloroacetate derivatives have been investigated for their potential anticancer effects. They may induce apoptosis in cancer cells through pathways involving caspase activation and modulation of cell cycle regulators. The ability to target specific cancer cell types makes this compound a candidate for further exploration in cancer therapeutics.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various chloroacetate derivatives, including this compound. Results demonstrated significant inhibition against pathogenic bacterial strains, suggesting a mechanism involving disruption of bacterial membrane integrity.

- Cytotoxicity Against Cancer Cell Lines : In vitro studies showed that this compound exhibited cytotoxic effects on specific cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cells, revealing IC50 values indicative of its potential as an anticancer agent.

Data Table: Biological Activity Overview

| Activity | Tested Organisms/Cell Lines | IC50/Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 15 µg/mL | Disruption of cell wall synthesis |

| Escherichia coli | MIC = 20 µg/mL | Membrane integrity disruption | |

| Anticancer | MCF-7 (Breast Cancer) | IC50 = 25 µM | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | IC50 = 30 µM | Modulation of cell cycle regulators |

Q & A

Q. Key Conditions :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Protection | Boc₂O, Et₃N, THF, 0–25°C | Introduce Boc group |

| Esterification | 2-Chloroacetyl chloride, DMAP, DCM, 0°C → RT | Form chloroacetate ester |

| Purification | Column chromatography (EtOAc/hexane, 3:7) | Isolate product |

Reference : Adapted from nucleophilic substitution strategies for ethyl chloroacetate derivatives .

Basic: How is this compound purified and characterized?

Answer:

Purification : Use silica gel column chromatography with ethyl acetate/hexane (3:7) to remove unreacted starting materials and byproducts. For higher purity, employ preparative HPLC (C18 column, acetonitrile/water gradient).

Q. Characterization :

- NMR :

- ¹H NMR : Peaks at δ 1.4 ppm (Boc tert-butyl group), δ 4.2–4.4 ppm (ester –OCH₂–), δ 3.6–3.8 ppm (–CH₂Cl).

- ¹³C NMR : Carbonyl signals at ~170 ppm (ester) and ~155 ppm (Boc carbamate).

- LC-MS : Confirm molecular ion [M+H]⁺ (theoretical m/z: 280.7).

- IR : Stretching at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (Boc carbamate).

Reference : Analytical methods for structurally related esters .

Advanced: How can reaction conditions be optimized to minimize by-products (e.g., hydrolysis or dimerization)?

Answer:

Critical Parameters :

| Factor | Optimization Strategy |

|---|---|

| Temperature | Maintain ≤0°C during esterification to suppress hydrolysis. |

| Solvent | Use anhydrous DCM or THF with molecular sieves to scavenge moisture. |

| Stoichiometry | 1.2 equivalents of 2-chloroacetyl chloride to ensure complete reaction. |

| Catalysis | Add DMAP (5 mol%) to accelerate esterification. |

Monitoring : Track reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) and quench aliquots for LC-MS analysis.

Reference : Reaction optimization for chloroacetate esters .

Advanced: How should stability issues during storage be addressed?

Answer:

Degradation Pathways :

- Hydrolysis of the chloroacetate ester in humid environments.

- Acidic cleavage of the Boc group.

Q. Storage Recommendations :

- Store at –20°C under inert gas (N₂ or Ar).

- Use sealed, amber vials with desiccants (e.g., silica gel).

- Avoid prolonged exposure to solvents like DMSO, which may accelerate decomposition.

Q. Stability Data :

| Condition | Half-Life |

|---|---|

| 25°C, dry | ~30 days |

| 25°C, 60% RH | <7 days |

Reference : Stability protocols for Boc-protected compounds .

Basic: What analytical methods confirm structural integrity and purity?

Answer:

Comprehensive Workflow :

Elemental Analysis : Match calculated vs. observed C, H, N percentages.

HRMS : Confirm exact mass (e.g., m/z 280.72 for C₁₁H₁₉ClNO₅).

Chlorine Content : Quantify via ion chromatography or Schöninger combustion.

Q. Common Pitfalls :

- Residual solvents (e.g., DCM) in NMR: Dry samples under high vacuum.

- LC-MS adducts: Use formic acid in mobile phase to suppress Na⁺/K⁺ adducts.

Reference : Characterization of analogous esters .

Advanced: How is this compound applied in peptide synthesis or bioconjugation?

Answer:

Mechanism : The chloroacetate group reacts with thiols (e.g., cysteine residues) via nucleophilic substitution, enabling site-specific protein labeling.

Q. Protocol :

Deprotect the Boc group with TFA (1 hr, 0°C).

React the free amine with a target molecule (e.g., NHS ester-modified fluorophore).

Conjugate the chloroacetate moiety to a thiol-containing biomolecule (pH 7.4, 4°C, 12 hr).

Case Study : Used to functionalize quinoline derivatives for antimicrobial studies .

Advanced: How to resolve contradictions in reported reaction yields (e.g., 40–80%)?

Answer:

Root Causes :

- Variable moisture levels in reagents.

- Incomplete Boc deprotection due to insufficient acid exposure.

Q. Mitigation :

- Standardize anhydrous conditions (e.g., flame-dried glassware).

- Validate Boc removal via ninhydrin test or FTIR (loss of carbamate peak).

Reference : Yield optimization strategies for Boc-protected intermediates .

Mechanistic: How does the Boc group influence reactivity in downstream reactions?

Answer:

Key Effects :

- Steric Shielding : The bulky tert-butyl group reduces nucleophilic attack on the carbamate.

- Acid-Lability : Boc is cleaved under mild acidic conditions (e.g., 50% TFA in DCM), enabling selective deprotection.

Case Study : In peptide synthesis, Boc-protected intermediates avoid side reactions during solid-phase coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.